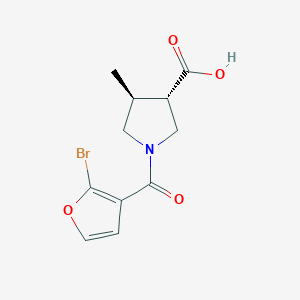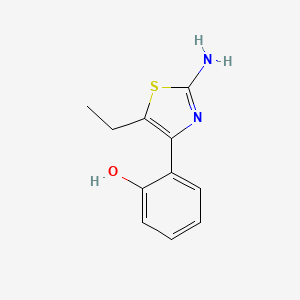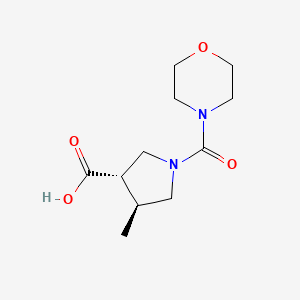
(3S,4S)-1-(2-bromofuran-3-carbonyl)-4-methylpyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-1-(2-bromofuran-3-carbonyl)-4-methylpyrrolidine-3-carboxylic acid, also known as Boc-4-MePro-2-BrF, is a synthetic compound that has gained significant attention in the field of scientific research. This compound is a derivative of pyrrolidine and has been studied extensively due to its potential applications in the pharmaceutical industry.
Mecanismo De Acción
The exact mechanism of action of (3S,4S)-1-(2-bromofuran-3-carbonyl)-4-methylpyrrolidine-3-carboxylic acid is not fully understood. However, it has been suggested that it may act by blocking the activity of certain enzymes or receptors in the body.
Biochemical and Physiological Effects:
(3S,4S)-1-(2-bromofuran-3-carbonyl)-4-methylpyrrolidine-3-carboxylic acid has been shown to exhibit several biochemical and physiological effects. It has been shown to exhibit anticonvulsant properties by reducing the frequency and duration of seizures. It has also been shown to exhibit analgesic properties by reducing pain sensitivity in animal models. Additionally, it has been shown to exhibit anti-inflammatory properties by reducing the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (3S,4S)-1-(2-bromofuran-3-carbonyl)-4-methylpyrrolidine-3-carboxylic acid in lab experiments is its ease of synthesis. Additionally, it has been shown to exhibit several beneficial properties that make it an attractive compound for scientific research. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of (3S,4S)-1-(2-bromofuran-3-carbonyl)-4-methylpyrrolidine-3-carboxylic acid. One potential direction is the synthesis of new derivatives of this compound that exhibit enhanced biological activity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of new synthetic methods for the preparation of this compound may also be an area of future research.
Métodos De Síntesis
The synthesis of (3S,4S)-1-(2-bromofuran-3-carbonyl)-4-methylpyrrolidine-3-carboxylic acid involves several steps. The first step involves the protection of the amine group of proline with a Boc (tert-butyloxycarbonyl) group. The second step involves the bromination of the furan ring using N-bromosuccinimide (NBS). The final step involves the deprotection of the Boc group using trifluoroacetic acid (TFA) to yield the desired compound.
Aplicaciones Científicas De Investigación
(3S,4S)-1-(2-bromofuran-3-carbonyl)-4-methylpyrrolidine-3-carboxylic acid has been extensively studied for its potential applications in the pharmaceutical industry. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, it has been studied for its potential use as a building block for the synthesis of other biologically active compounds.
Propiedades
IUPAC Name |
(3S,4S)-1-(2-bromofuran-3-carbonyl)-4-methylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO4/c1-6-4-13(5-8(6)11(15)16)10(14)7-2-3-17-9(7)12/h2-3,6,8H,4-5H2,1H3,(H,15,16)/t6-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRWNGUBUZBDHN-HTRCEHHLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)O)C(=O)C2=C(OC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C(=O)O)C(=O)C2=C(OC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-1-(2-bromofuran-3-carbonyl)-4-methylpyrrolidine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B6632979.png)

![6-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-5'-one](/img/structure/B6632987.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid](/img/structure/B6632990.png)
![N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B6632991.png)

![N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6632999.png)
![N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6633010.png)

![N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-ethylsulfonylaniline](/img/structure/B6633018.png)
![4-N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-N,2-N-dimethylpyrimidine-2,4-diamine](/img/structure/B6633019.png)
